Cas no 786593-06-4 (Dehydroandrographolide succinate)

Dehydroandrographolide succinate 化学的及び物理的性質
名前と識別子
-
- Butanedioicacid,1-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxy-1-oxopropoxy)-5-[(1E)-2-(2,5-dihydro-2-oxo-3-furanyl)ethenyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenyl]methyl]ester
- 4-[[(1R,2R,4aS,5R,8aS)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(2E)-2-(2-oxofuran-3-ylidene)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid
- Butanedioicacid,1-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxy-1-oxopropoxy)-5-[(1E)-2-(2,5-dihydro-2-oxo-3-furanyl)ethenyl]decahydro-1,
- Dehydroandrographolide Succinate
- UNII-0X50BP49M1
- DEHYDROANDROGRAPHOLIDESUCCINATE
- dehydroandrographolide-succinate
- 9321AF
- 8092AH
- 4-[[(1R,2R,4aR,5R,8aS)-2-(4-hydroxy-4-oxobutanoyl)oxy-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid
- Butanedioicacid,1-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxy-1-oxopropoxy)-5-[(1E)-2-(2,5-dihydr
- 0X50BP49M1
- 4-(((1R,2R,4aR,5R,8aS)-2-((3-Carboxypropanoyl)oxy)-1,4a-dimethyl-6-methylene-5-((E)-2-(2-oxo-2,5-dihydrofuran-3-yl)vinyl)decahydronaphthalen-1-yl)methoxy)-4-oxobutanoic acid
- s9224
- Dehydroandrographolide succinic acid
- 14-Deoxy-11,12-didehydroandrographolide bis(hemisuccinate)
- CHEMBL3040746
- MFCD10566633
- CCG-269928
- AC-34800
- SCHEMBL14958695
- AKOS037515374
- CS-0009708
- 4-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid
- DA-62742
- DTXSID901026359
- 14-DEOXY-11,12-DEHYDROANDROGRAPHOLIDE SUCCINATE
- HY-N0677
- BS-45359
- 786593-06-4
- Butanedioic acid, 1-(((1R,2R,4aR,5R,8aS)-2-(3-carboxy-1-oxopropoxy)-5-((1E)-2-(2,5-dihydro-2-oxo-3-furanyl)ethenyl)decahydro-1,4a-dimethyl-6-methylene-1-naphthalenyl)methyl) ester
- Dehydroandrographolide succinate
-
- インチ: 1S/C28H36O10/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32)/b6-5+/t19-,20+,21-,27+,28+/m1/s1
- InChIKey: YTHKMAIVPFVDNU-GPTWTFMPSA-N
- ほほえんだ: O(C(C([H])([H])C([H])([H])C(=O)O[H])=O)[C@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]([H])(/C(/[H])=C(\[H])/C3C(=O)OC([H])([H])C=3[H])C(=C([H])[H])C([H])([H])C([H])([H])[C@]2([H])[C@]1(C([H])([H])[H])C([H])([H])OC(C([H])([H])C([H])([H])C(=O)O[H])=O
計算された属性
- せいみつぶんしりょう: 532.230847g/mol
- ひょうめんでんか: 0
- XLogP3: 2.7
- 水素結合ドナー数: 2
- 水素結合受容体数: 10
- 回転可能化学結合数: 13
- どういたいしつりょう: 532.230847g/mol
- 単一同位体質量: 532.230847g/mol
- 水素結合トポロジー分子極性表面積: 154Ų
- 重原子数: 38
- 複雑さ: 1060
- 同位体原子数: 0
- 原子立体中心数の決定: 5
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 532.6
じっけんとくせい
- 色と性状: Solid
- 密度みつど: 1.29
- ゆうかいてん: 136-138℃
- ふってん: 723.7±60.0 °C at 760 mmHg
- フラッシュポイント: 235.4±26.4 °C
- 屈折率: 1.562
- PSA: 153.50000
- LogP: 3.59920
- じょうきあつ: 0.0±5.1 mmHg at 25°C
Dehydroandrographolide succinate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が続くなら+p 2393医療アドバイス/ケアを求めるなら
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- ちょぞうじょうけん:4°C、遮光*溶媒溶液中:-80°C、6ヶ月-20°C、1ヶ月(遮光)
Dehydroandrographolide succinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0009708-10mg |
Dehydroandrographolide succinate |
786593-06-4 | 99.88% | 10mg |
$100.0 | 2022-04-26 | |
ChemScence | CS-0009708-20mg |
Dehydroandrographolide succinate |
786593-06-4 | 99.88% | 20mg |
$180.0 | 2022-04-26 | |
DC Chemicals | DCT-013-20 mg |
Dehydroandrographolidesuccinate |
786593-06-4 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
Chengdu Biopurify Phytochemicals Ltd | BP4068-100mg |
Dehydroandrographolide succinate |
786593-06-4 | 98% | 100mg |
$96 | 2023-09-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2S0257-25 mg |
Dehydroandrographolide succinate |
786593-06-4 | 99.65% | 25mg |
¥1780.00 | 2022-02-28 | |
Chengdu Biopurify Phytochemicals Ltd | BP4068-20mg |
Dehydroandrographolide succinate |
786593-06-4 | 98% | 20mg |
$40 | 2023-09-19 | |
eNovation Chemicals LLC | Y1247715-250mg |
DEHYDROANDROGRAPHOLIDESUCCINATE |
786593-06-4 | 99% | 250mg |
$135 | 2024-06-06 | |
MedChemExpress | HY-N0677-10mg |
Dehydroandrographolide succinate |
786593-06-4 | 99.84% | 10mg |
¥1000 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-NW560-5mg |
Dehydroandrographolide succinate |
786593-06-4 | ,≥99% | 5mg |
¥103.8 | 2023-08-31 | |
abcr | AB493948-1g |
Dehydroandrographolidesuccinate; . |
786593-06-4 | 1g |
€467.80 | 2024-04-15 |
Dehydroandrographolide succinate 関連文献
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
-
Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
関連分類
- Diterpenoids
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Diterpene lactones
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Terpene lactones Diterpene lactones
Dehydroandrographolide succinateに関する追加情報
Dehydroandrographolide Succinate (CAS No. 786593-06-4): A Comprehensive Overview of Its Properties and Applications
Dehydroandrographolide succinate (CAS No. 786593-06-4) is a semi-synthetic derivative of andrographolide, a bioactive compound derived from the medicinal plant Andrographis paniculata. This compound has gained significant attention in recent years due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and immune-modulatory research. With the increasing global interest in natural products and their derivatives, dehydroandrographolide succinate stands out as a promising candidate for further pharmaceutical development.
The chemical structure of dehydroandrographolide succinate features a diterpenoid lactone backbone modified with a succinate ester group. This modification enhances the compound's solubility and bioavailability compared to its parent molecule, andrographolide. Researchers have been particularly interested in how this structural alteration affects the compound's pharmacokinetic properties and biological activity, making it a subject of numerous scientific investigations.
Recent studies have highlighted the potential of dehydroandrographolide succinate in addressing some of today's most pressing health concerns. Its anti-inflammatory properties have been shown to be particularly effective in experimental models of respiratory conditions, aligning with current global health priorities. Furthermore, its immune-modulating effects have sparked interest in its potential application in supporting immune system function, a topic that has gained tremendous attention in the post-pandemic era.
The mechanism of action of dehydroandrographolide succinate involves multiple pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, while simultaneously promoting the activity of anti-inflammatory mediators. This dual action makes it particularly interesting for researchers exploring novel approaches to chronic inflammatory conditions. Additionally, its effects on NF-κB signaling pathway have been extensively studied, revealing its potential as a modulator of cellular responses to various stressors.
From a pharmaceutical perspective, the solubility enhancement achieved through succinylation of dehydroandrographolide represents a significant advantage for drug formulation. This improved solubility profile facilitates better absorption and distribution in biological systems, potentially leading to more consistent therapeutic outcomes. Pharmaceutical scientists are particularly interested in how this modification might translate to improved clinical efficacy in future applications.
The safety profile of dehydroandrographolide succinate has been evaluated in various preclinical studies. While demonstrating a favorable toxicity profile at therapeutic doses, researchers continue to investigate its pharmacodynamics and potential drug interactions. These studies are crucial for establishing appropriate dosage regimens and identifying any contraindications that might exist for specific patient populations.
In the context of current market trends, there's growing interest in plant-derived therapeutics and natural product derivatives. Dehydroandrographolide succinate fits well within this trend, offering a bridge between traditional herbal medicine and modern pharmaceutical science. Its development reflects the increasing convergence of ethnopharmacology and evidence-based medicine, a direction that resonates with today's health-conscious consumers.
Quality control and standardization of dehydroandrographolide succinate preparations remain important considerations for researchers and manufacturers alike. Advanced analytical techniques such as HPLC and LC-MS are typically employed to ensure batch-to-batch consistency and verify the compound's purity. These quality assurance measures are particularly important given the compound's potential therapeutic applications.
Future research directions for dehydroandrographolide succinate may focus on exploring its potential in combination therapies, investigating its effects on specific cellular targets, and conducting more extensive clinical evaluations. The compound's multifaceted biological activities suggest it may have applications beyond its currently recognized uses, possibly in areas such as metabolic regulation or cellular protection.
From a commercial perspective, the market for dehydroandrographolide succinate is expected to grow in parallel with increasing demand for evidence-based natural product derivatives. Suppliers and manufacturers are paying close attention to production scalability and cost-effectiveness while maintaining high purity standards. This balance between quality and accessibility will likely play a crucial role in the compound's future market penetration.
For researchers working with dehydroandrographolide succinate, proper storage conditions are essential to maintain the compound's stability. Typically, it should be stored in a cool, dry environment, protected from light and moisture. These handling precautions help preserve the compound's integrity and ensure reliable experimental results.
The intellectual property landscape surrounding dehydroandrographolide succinate includes various patents related to its synthesis methods, formulations, and specific therapeutic applications. This patent activity reflects the compound's commercial potential and the pharmaceutical industry's interest in developing products based on this innovative derivative.
In conclusion, dehydroandrographolide succinate (CAS No. 786593-06-4) represents an exciting development in the field of bioactive natural product derivatives. Its unique combination of anti-inflammatory, immune-modulatory, and potentially other therapeutic properties, coupled with improved pharmaceutical characteristics compared to its parent compound, positions it as a significant subject for ongoing and future research. As scientific understanding of this compound deepens and clinical evidence accumulates, its role in various therapeutic areas may become more clearly defined, offering new possibilities for health applications.
786593-06-4 (Dehydroandrographolide succinate) 関連製品
- 57-85-2(Testosterone propionate)
- 50-04-4(Cortisone acetate)
- 52-21-1(prednisolone acetate)
- 53-36-1(Methylprednisolone Acetate)
- 51-98-9(norethindrone acetate)
- 78-35-3(Linalyl isobutyrate)
- 50-03-3(Hydrocortisone acetate)
- 58-20-8(Testosterone Cypionate)
- 51-77-4(Gefarnate)
- 62-90-8(Nandrolone phenylpropionate)
